molecular formula C18H14F3NO4S B2588638 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034265-53-5

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2588638
CAS No.: 2034265-53-5
M. Wt: 397.37
InChI Key: FTVPJPZYKOYMBA-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H14F3NO4S and its molecular weight is 397.37. The purity is usually 95%.
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Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a furan ring, a thiophene moiety, and a benzamide backbone, contributing to its unique biological properties. The molecular formula is C15H13F3N2O3SC_{15}H_{13}F_{3}N_{2}O_{3}S, with a molecular weight of 360.33 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₃F₃N₂O₃S
Molecular Weight360.33 g/mol
CAS Number2034239-32-0

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be as low as 5.85 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. Molecular docking studies suggest that it may inhibit key proteins involved in cancer cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of the compound against clinical isolates of Pseudomonas aeruginosa and Escherichia coli , showing significant inhibition zones comparable to conventional antibiotics .
  • Anticancer Evaluation : In a recent study, this compound was tested on MCF-7 cells, revealing an increase in apoptosis markers such as caspase-3 activation and a reduction in TNF-α levels by approximately 87% .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates : Starting materials include furan derivatives and thiophene carboxylic acids.
  • Reactions : Common reactions include acylation and condensation under controlled conditions to yield the final product.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels necessary for biological testing.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4S/c19-18(20,21)26-14-5-3-12(4-6-14)16(23)22-11-17(24,13-7-8-25-10-13)15-2-1-9-27-15/h1-10,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVPJPZYKOYMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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